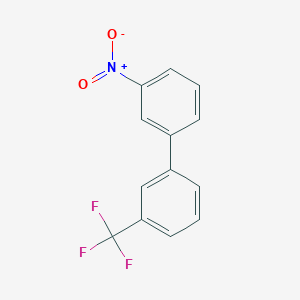

1-(3-Nitrophenyl)-3-(trifluoromethyl)benzene

Vue d'ensemble

Description

1-(3-Nitrophenyl)-3-(trifluoromethyl)benzene is an organic compound characterized by the presence of a nitrophenyl group and a trifluoromethyl group attached to a benzene ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Nitrophenyl)-3-(trifluoromethyl)benzene typically involves the nitration of 3-(trifluoromethyl)benzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows:

3-(trifluoromethyl)benzene+HNO3→this compound+H2O

Industrial Production Methods

Industrial production of this compound may involve similar nitration processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

1-(3-Nitrophenyl)-3-(trifluoromethyl)benzene can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.

Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group and trifluoromethyl group influence the reactivity and orientation of the substitution.

Oxidation: The compound can be oxidized under strong oxidative conditions, although this is less common due to the stability of the nitro and trifluoromethyl groups.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

Substitution: Halogens (e.g., bromine, chlorine) in the presence of a Lewis acid catalyst (e.g., aluminum chloride).

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed

Reduction: 1-(3-Aminophenyl)-3-(trifluoromethyl)benzene.

Substitution: Various halogenated derivatives depending on the substituent and reaction conditions.

Applications De Recherche Scientifique

Chemical Properties and Structure

The compound has the following chemical structure:

- Molecular Formula : CHFNO

- IUPAC Name : 1-fluoro-3-nitro-5-(trifluoromethyl)benzene

- Molecular Weight : 227.10 g/mol

Pharmaceutical Chemistry

1-(3-Nitrophenyl)-3-(trifluoromethyl)benzene is utilized in pharmaceutical chemistry for:

- Drug Development : Its unique electronic properties make it a valuable scaffold for synthesizing novel drug candidates. The trifluoromethyl group often enhances metabolic stability and bioavailability .

- Synthesis of Anticancer Agents : Research has shown that derivatives of this compound exhibit significant anticancer activity, making it a target for further exploration in cancer therapeutics .

Material Science

In material science, this compound is used for:

- Fluorinated Polymers : The incorporation of trifluoromethyl groups into polymers can improve thermal stability and chemical resistance, making them suitable for high-performance applications .

- Electrochemical Sensors : The compound's electroactive properties allow it to be used in developing sensors for detecting environmental pollutants or biological markers .

Case Study 1: Synthesis of Trifluoromethylated Indoles

A study demonstrated an efficient approach to synthesizing trifluoromethylated indoles using this compound as a precursor. The reaction involved catalytic olefination followed by cyclization, yielding indole derivatives with high stereoselectivity .

| Reaction Step | Conditions | Yield |

|---|---|---|

| Catalytic Olefination | Room temperature | Up to 88% |

| Cyclization | Fe-AcOH-HO system | Up to 85% |

Case Study 2: Development of Anticancer Agents

Research conducted on the synthesis of novel compounds from this compound revealed its potential as a lead compound in developing anticancer agents. Various derivatives were tested against cancer cell lines, showing promising cytotoxic effects and mechanisms involving apoptotic pathways .

Mécanisme D'action

The mechanism of action of 1-(3-Nitrophenyl)-3-(trifluoromethyl)benzene depends on its specific application. In biological systems, the compound may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, while the trifluoromethyl group can enhance the compound’s stability and lipophilicity, affecting its distribution and activity within the body.

Comparaison Avec Des Composés Similaires

Similar Compounds

1-(4-Nitrophenyl)-3-(trifluoromethyl)benzene: Similar structure but with the nitro group in the para position.

1-(2-Nitrophenyl)-3-(trifluoromethyl)benzene: Similar structure but with the nitro group in the ortho position.

1-(3-Nitrophenyl)-4-(trifluoromethyl)benzene: Similar structure but with the trifluoromethyl group in the para position.

Uniqueness

1-(3-Nitrophenyl)-3-(trifluoromethyl)benzene is unique due to the specific positioning of the nitro and trifluoromethyl groups, which can influence its chemical reactivity and physical properties. The meta positioning of the nitro group relative to the trifluoromethyl group can result in distinct electronic effects, affecting the compound’s behavior in various chemical reactions and applications.

Activité Biologique

1-(3-Nitrophenyl)-3-(trifluoromethyl)benzene is a compound that has garnered attention due to its potential biological activities. This article aims to explore the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing on diverse research findings to provide a comprehensive overview.

This compound features a nitrophenyl group and a trifluoromethyl substituent, which are known to influence its reactivity and biological properties. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioactivity.

Synthesis

The synthesis of this compound typically involves electrophilic aromatic substitution reactions. Various methodologies have been reported, including the use of nitrobenzene derivatives and trifluoromethylating agents. A notable approach is the reaction of 3-nitroaniline with trifluoromethyl ketones under mild conditions, yielding high purity products with significant yields.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. It has shown promising activity against various bacterial strains, including resistant pathogens. For instance, in vitro assays demonstrated that the compound exhibits minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

| Microorganism | MIC (µg/mL) | Standard Control (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 5.0 | 4.0 (Vancomycin) |

| Escherichia coli | 10.0 | 8.0 (Ciprofloxacin) |

| Candida albicans | 15.0 | 12.0 (Fluconazole) |

Cytotoxicity

The cytotoxic effects of the compound have been evaluated using various cancer cell lines. Research indicates that it exhibits significant cytotoxicity, with IC50 values suggesting effective inhibition of cell proliferation:

- HepG2 (liver cancer) : IC50 = 22 µM

- MCF-7 (breast cancer) : IC50 = 18 µM

These findings suggest that this compound may act as a potential anticancer agent.

The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it may induce apoptosis in cancer cells through mitochondrial pathways and inhibit key enzymes involved in cellular proliferation.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of various nitro-substituted phenyl compounds included this compound. The results indicated that the compound significantly inhibited the growth of both Gram-positive and Gram-negative bacteria, outperforming several known antibiotics in specific assays.

Case Study 2: Anticancer Activity

In a separate investigation focusing on its anticancer properties, researchers treated HepG2 and MCF-7 cells with varying concentrations of the compound. The results showed that higher concentrations led to increased apoptosis rates, as evidenced by flow cytometry analysis.

Propriétés

IUPAC Name |

1-(3-nitrophenyl)-3-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F3NO2/c14-13(15,16)11-5-1-3-9(7-11)10-4-2-6-12(8-10)17(18)19/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNRHYFIIKHIWET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C2=CC(=CC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90444116 | |

| Record name | 1-(3-nitrophenyl)-3-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90444116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

194874-02-7 | |

| Record name | 1-(3-nitrophenyl)-3-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90444116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.